Technical Documentation Center

(3R)-4-Boc-3-acetylmorpholine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3R)-4-Boc-3-acetylmorpholine

Core Science & Biosynthesis

Foundational

Advanced Chiral Building Blocks in Drug Discovery: A Technical Guide to (3R)-4-Boc-3-acetylmorpholine

Prepared by: Senior Application Scientist, Chemical Synthesis & Drug Discovery Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Executive Summary & Structural Rationale In moder...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Synthesis & Drug Discovery Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary & Structural Rationale

In modern medicinal chemistry, the incorporation of saturated heterocycles is a proven strategy to improve the pharmacokinetic (PK) and physicochemical properties of drug candidates. The morpholine ring, in particular, is highly valued; the inclusion of the oxygen heteroatom lowers the overall lipophilicity (logP) and reduces the basicity of the adjacent nitrogen via electron-withdrawing inductive effects. This translates directly to improved aqueous solubility, enhanced metabolic stability, and a reduced risk of hERG-related cardiotoxicity.

(3R)-4-Boc-3-acetylmorpholine represents a highly versatile, stereochemically pure building block[1]. The molecule features three critical domains:

  • The Morpholine Core: Provides the favorable physicochemical baseline.

  • The (3R)-Acetyl Group: Acts as a highly reactive, stereocontrolled handle for downstream functionalization (e.g., reductive amination, Grignard addition). The adjacent (3R) chiral center dictates the facial trajectory of incoming nucleophiles, often yielding high diastereoselectivity according to the Felkin-Anh model.

  • The N-Boc Protecting Group: Ensures the secondary amine remains unreactive during functionalization of the acetyl group, allowing for orthogonal synthetic strategies.

Physicochemical Profiling

Understanding the physical properties of (3R)-4-Boc-3-acetylmorpholine is critical for optimizing reaction conditions, storage, and purification workflows. Below is a consolidated physicochemical profile based on current chemical databases[1][2].

PropertyValue / Description
Chemical Name (3R)-4-Boc-3-acetylmorpholine
Synonyms tert-butyl (3R)-3-acetylmorpholine-4-carboxylate[3]
CAS Number 2165609-96-9 (Specific to 3R)[1] 1622329-00-3 (Unspecified stereocenter)[2]
Molecular Formula C11H19NO4[1]
Molecular Weight 229.273 g/mol [1]
SMILES String O=C([C@@H]1N(C(OC(C)(C)C)=O)CCOC1)C[1]
Physical Form Solid / Powder[2]
Standard Purity ≥97%[1]
Storage Conditions Room Temperature (RT)[1][2]

Mechanistic Pathways & Synthetic Utility

The strategic value of (3R)-4-Boc-3-acetylmorpholine lies in its ability to serve as a central hub for generating diverse chiral morpholine derivatives. The acetyl group can be converted into complex amine side chains, tertiary alcohols, or extended alkyl chains, while the Boc group can be cleaved under mild acidic conditions to reveal the secondary amine for subsequent coupling (e.g., amide bond formation or SNAr reactions).

ReactionPathway Core (3R)-4-Boc-3-acetylmorpholine Deprotection Boc Deprotection (TFA/DCM) Core->Deprotection ReductiveAmination Reductive Amination (NaBH(OAc)3, R-NH2) Core->ReductiveAmination Grignard Grignard Addition (R-MgBr) Core->Grignard Product1 Chiral Morpholine Amine Core Deprotection->Product1 Product2 Substituted Ethylamine Derivative ReductiveAmination->Product2 Product3 Tertiary Alcohol Derivative Grignard->Product3

Synthetic utility and downstream functionalization pathways of (3R)-4-Boc-3-acetylmorpholine.

Validated Experimental Protocols

As an Application Scientist, I emphasize that protocols must not only list steps but must also embed causality and self-validation mechanisms to ensure reproducibility and scientific integrity.

Protocol A: Chemoselective Reductive Amination

Objective: Convert the C3-acetyl group into a substituted ethylamine side chain while preserving the N-Boc group.

Causality & Reagent Selection: The choice of over sodium borohydride (NaBH4) is dictated by chemoselectivity. NaBH(OAc)3 is a milder reducing agent that selectively reduces the transiently formed iminium ion without prematurely reducing the starting acetyl ketone to a secondary alcohol. The reaction is conducted in weakly acidic conditions (using acetic acid) to catalyze imine formation.

Step-by-Step Methodology:

  • Preparation: Dissolve (3R)-4-Boc-3-acetylmorpholine (1.0 equiv) and the desired primary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Acidification: Add glacial acetic acid (1.5 equiv) to the mixture to facilitate iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)3 (1.5 equiv) portion-wise over 10 minutes. The slow addition prevents thermal spikes and controls the evolution of hydrogen gas.

  • Incubation: Stir the reaction mixture at room temperature for 12–16 hours under an inert nitrogen atmosphere.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO3 until gas evolution ceases (pH ~8). Extract the aqueous layer with ethyl acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Self-Validating System:

  • In-Process: Monitor the reaction via LC-MS (ESI+). The disappearance of the starting material mass ([M+Na]+ at m/z 252.1) and the emergence of the product mass confirm successful transformation.

  • Post-Isolation: 1H NMR (CDCl3) must show the disappearance of the sharp acetyl methyl singlet at ~2.1 ppm, replaced by a new doublet corresponding to the newly formed chiral methyl group on the ethylamine side chain.

Workflow Step1 1. Reagent Prep Equilibrate Step2 2. Imine Formation Mix Core + Amine Step1->Step2 Step3 3. Reduction Add NaBH(OAc)3 Step2->Step3 Step4 4. Quench NaHCO3 / EtOAc Step3->Step4 Step5 5. Validation LC-MS & NMR Step4->Step5

Step-by-step experimental workflow for the chemoselective reductive amination process.
Protocol B: Orthogonal Boc Deprotection

Objective: Remove the tert-butoxycarbonyl (Boc) protecting group to free the secondary morpholine amine for subsequent coupling.

Causality & Reagent Selection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) provides a highly reliable orthogonal deprotection strategy. The Boc group is cleaved via an acid-catalyzed elimination mechanism, releasing isobutylene and carbon dioxide gases. The acetyl group at the C3 position remains completely unaffected under these conditions, ensuring the integrity of the downstream reactive handle.

Step-by-Step Methodology:

  • Preparation: Dissolve (3R)-4-Boc-3-acetylmorpholine in anhydrous DCM to achieve a 0.5 M solution. Cool the flask to 0°C using an ice bath.

  • Deprotection: Slowly add TFA (10 equiv) dropwise to the cooled solution.

  • Incubation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Concentration: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate with toluene (3x) to remove residual trace TFA, yielding the product as a TFA salt.

Self-Validating System:

  • In-Process: Validation is visually achieved by observing the cessation of gas evolution (CO2 and isobutylene) in the reaction flask.

  • Post-Isolation: 1H NMR (DMSO-d6) of the crude TFA salt must demonstrate the complete absence of the massive 9-proton singlet at ~1.4 ppm, confirming total Boc removal, while the 3-proton singlet at ~2.1 ppm (acetyl group) must remain intact.

References

  • PubChemLite. "Tert-butyl 3-acetylmorpholine-4-carboxylate (C11H19NO4)." PubChem Database. Available at:[Link]

Sources

Exploratory

The Strategic Role of (3R)-4-Boc-3-acetylmorpholine in Modern Drug Discovery

Executive Summary: The Shift Toward 3D Chemical Space In contemporary medicinal chemistry, the morpholine ring has long been recognized as a privileged scaffold. However, the IP landscape for flat, unsubstituted morpholi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Shift Toward 3D Chemical Space

In contemporary medicinal chemistry, the morpholine ring has long been recognized as a privileged scaffold. However, the IP landscape for flat, unsubstituted morpholine derivatives is heavily saturated. To overcome this, drug discovery programs are increasingly shifting toward C-substituted, stereochemically pure morpholines. (3R)-4-Boc-3-acetylmorpholine (CAS: 2165609-96-9) represents a critical evolution in this space. By introducing a highly reactive acetyl handle and a defined (3R) stereocenter, this building block allows chemists to construct complex, three-dimensional Active Pharmaceutical Ingredients (APIs) with enhanced target selectivity, improved pharmacokinetic profiles, and higher clinical success rates.

Physicochemical Rationale: The Morpholine Paradigm

Before diving into the specific functionalization of the C3 position, we must understand why the morpholine core is utilized. Morpholine is a six-membered heterocycle containing both an amine and an ether functional group. This unique structural combination provides an optimal basicity (pKa ≈ 8.7), which closely mirrors physiological pH 1[1].

In central nervous system (CNS) drug discovery, this pKa ensures a strict balance between ionized and unionized states in the bloodstream. The flexible conformation of the ring, combined with its weak basic nitrogen and opposing oxygen atom, facilitates lipophilic–hydrophilic interactions that significantly improve blood solubility and blood-brain barrier (BBB) permeability 2[2].

Structural Anatomy & Vectorial Design

The true power of (3R)-4-Boc-3-acetylmorpholine lies in its orthogonal functional groups. As a Senior Application Scientist, I evaluate building blocks based on their "vectorial projection"—how well they can direct functional groups into specific enzymatic pockets.

Structural anatomy and functional rationale of (3R)-4-Boc-3-acetylmorpholine.

  • The N4-Boc Group: The tert-butyloxycarbonyl (Boc) group provides orthogonal protection. It is stable to the nucleophiles and bases required to modify the C3-acetyl group, yet it can be cleanly removed under mild acidic conditions (e.g., TFA) to expose the secondary amine for subsequent functionalization.

  • The C3-Acetyl Handle: Unlike inert methyl substitutions, the acetyl group is a reactive ketone. It serves as a versatile electrophilic center for reductive aminations, Grignard additions, or condensation reactions to form fused heterocycles (like pyrazoles or thiazoles).

  • The (3R) Stereocenter: Enantiomeric purity is critical. The (3R) configuration ensures that the appended functional groups are projected at the exact angle required to interact with asymmetric target sites, such as the active sites of monoamine oxidases (MAO-B) in neurodegenerative disease therapeutics 3[3].

Target Engagement: The PI3K/Akt/mTOR Axis

In oncology, the morpholine moiety is the quintessential "hinge-binding" motif for lipid kinases. The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor, interacting directly with the Val851 residue in the ATP-binding cleft of Phosphoinositide 3-kinase (PI3K). By utilizing a C3-substituted morpholine, medicinal chemists can force the molecule into a specific bioactive conformation, increasing selectivity for PI3K over other kinases in the cascade.

PI3K/Akt/mTOR signaling cascade, a primary target for morpholine therapeutics.

Quantitative Scaffold Metrics

To understand the value of (3R)-4-Boc-3-acetylmorpholine (Molecular Weight: 229.27 g/mol ) 4[4], we must compare its physicochemical properties against the unsubstituted parent heterocycle. The introduction of sp³ hybridized carbons (Fsp³) is a known predictor of success in clinical trials, as it correlates with better solubility and reduced off-target toxicity.

MetricUnsubstituted Morpholine(3R)-4-Boc-3-acetylmorpholineStrategic Impact in Drug Design
Molecular Weight 87.12 g/mol 229.27 g/mol Shifts role from a simple terminal appendage to a central, functionalizable core scaffold.
Fsp³ (Fraction sp³) 1.00~0.82High 3D character disrupts planar stacking, improving aqueous solubility and clinical success rates.
Chiral Centers 01 (3R configuration)Enables stereospecific target engagement, critical for fitting into asymmetric enzymatic pockets.
Functional Vectors 1 (N4 position)2 (N4 and C3 positions)Allows for dual-vector expansion, exponentially increasing accessible chemical space for SAR studies.
pKa (Deprotected) ~8.3 - 8.7Tunable based on C3 substituentMaintains optimal basicity for physiological pH, ensuring a balance of ionized/unionized states.

Self-Validating Experimental Workflows

The utility of this building block relies on the ability to selectively functionalize the C3 and N4 positions without cross-reactivity. Below are validated, causality-driven protocols for achieving this dual-vector expansion.

Sequential experimental workflow for functionalizing the C3 and N4 positions.

Protocol 1: Diastereoselective Reductive Amination of the C3-Acetyl Group

Objective: Convert the C3-acetyl ketone into a complex secondary or tertiary amine side chain.

  • Imine Formation: Dissolve (3R)-4-Boc-3-acetylmorpholine (1.0 eq) and the desired primary amine (1.2 eq) in anhydrous tetrahydrofuran (THF). Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 eq).

    • Causality: The C3-acetyl group is sterically hindered by the adjacent morpholine ring and the bulky Boc group. Simple mixing will not efficiently form the imine. Ti(OiPr)₄ acts as a potent Lewis acid to activate the ketone and simultaneously acts as a dehydrating agent to drive the equilibrium toward the imine intermediate.

  • Reduction: Stir at room temperature for 12 hours. Cool the mixture to 0°C and add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

    • Causality: STAB is a mild, chemo-selective reducing agent. Unlike Sodium borohydride (NaBH₄), which would aggressively reduce unreacted starting material into a secondary alcohol byproduct, STAB selectively reduces the imine/enamine, preserving the integrity of the reaction and simplifying downstream purification.

  • Quench & Isolate: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: Orthogonal Boc Deprotection and SNAr Functionalization

Objective: Remove the N4-Boc protecting group and couple the morpholine nitrogen to an electron-deficient heteroaryl core (e.g., a pyrimidine ring for kinase inhibitors).

  • Deprotection: Dissolve the C3-modified intermediate from Protocol 1 in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir at room temperature for 2 hours.

    • Causality: TFA cleanly cleaves the Boc group via the generation of a tert-butyl cation, which rapidly eliminates to form isobutylene gas. The evolution of gas drives the reaction forward entropically. DCM is chosen as a non-polar, non-coordinating solvent that stabilizes the transition state without interfering with the acid.

  • Evaporation: Concentrate the mixture under reduced pressure to yield the morpholine TFA salt.

  • Nucleophilic Aromatic Substitution (SNAr): Dissolve the TFA salt in N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by the heteroaryl chloride (1.1 eq). Heat to 80°C for 6 hours.

    • Causality: The morpholine nitrogen is protonated after deprotection. DIPEA is a sterically hindered, non-nucleophilic base. It efficiently deprotonates the morpholine nitrogen—rendering it a potent nucleophile for the SNAr reaction—without competing for the electrophilic heteroaryl chloride itself.

Conclusion

The integration of (3R)-4-Boc-3-acetylmorpholine into drug discovery pipelines represents a sophisticated approach to navigating the complex demands of modern pharmacology. By leveraging its defined stereochemistry, tunable basicity, and orthogonal functional handles, medicinal chemists can systematically explore 3D chemical space. Whether designing highly selective PI3K inhibitors for oncology or BBB-penetrant MAO-B inhibitors for neurodegenerative diseases, this building block provides the structural foundation necessary for developing the next generation of targeted therapeutics.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PMC - NIH URL:[Link][2]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics Source: RSC Advances URL:[Link][3]

Sources

Protocols & Analytical Methods

Method

Application Notes: (3R)-4-Boc-3-acetylmorpholine as a Versatile Chiral Building Block

Abstract This document provides a detailed technical guide on the synthesis and application of (3R)-4-Boc-3-acetylmorpholine, a valuable chiral building block for organic synthesis and drug discovery. We present a robust...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed technical guide on the synthesis and application of (3R)-4-Boc-3-acetylmorpholine, a valuable chiral building block for organic synthesis and drug discovery. We present a robust, two-step protocol for its preparation from the commercially available (R)-4-Boc-morpholine-3-carboxylic acid. Furthermore, we explore its utility in diastereoselective transformations, offering a comprehensive protocol for the controlled reduction of the ketone moiety to furnish syn- and anti-β-amino alcohols. This guide is intended for researchers, medicinal chemists, and process development professionals seeking to leverage stereochemically defined morpholine scaffolds in the synthesis of complex molecular architectures.

Introduction: The Significance of Chiral Morpholine Scaffolds

In the landscape of modern drug discovery, the demand for enantiomerically pure compounds is paramount. Biological systems are inherently chiral, and the therapeutic efficacy and safety of a drug molecule are often dictated by its specific three-dimensional arrangement.[1][2] Chiral building blocks serve as foundational components that allow for the efficient and predictable construction of these complex, stereochemically defined molecules, thereby accelerating research and development.[3][4]

The morpholine ring is a "privileged scaffold" in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological properties, such as aqueous solubility, metabolic stability, and overall pharmacokinetic profile.[5][6] When functionalized with stereogenic centers, chiral morpholines become powerful tools for navigating and optimizing drug-receptor interactions.

(3R)-4-Boc-3-acetylmorpholine emerges as a particularly useful intermediate. It combines the beneficial attributes of the morpholine core with two key functionalities:

  • A tert-butyloxycarbonyl (Boc) protecting group , which stabilizes the amine and allows for a wide range of subsequent chemical transformations before its facile, acid-labile removal.[7]

  • A methyl ketone (acetyl) group , which serves as a versatile handle for a variety of carbon-carbon bond-forming reactions (e.g., aldol, Mannich, Wittig) and can be stereoselectively reduced to introduce a second, adjacent chiral center.

This application note details a reliable synthetic route to this building block and demonstrates its utility in creating adjacent stereocenters, a common challenge in complex molecule synthesis.

Physicochemical and Spectroscopic Data

While specific experimental data for (3R)-4-Boc-3-acetylmorpholine is not widely published, its properties can be reliably predicted based on its structure and data from its precursor, (R)-4-Boc-morpholine-3-carboxylic acid.

PropertyValue (Predicted/Reference)Source
Molecular Formula C₁₁H₁₉NO₄-
Molecular Weight 229.27 g/mol -
Appearance Expected to be a colorless oil or a white to off-white solid[8]
Solubility Soluble in CH₂Cl₂, EtOAc, THF, MeOH; sparingly soluble in hexanes-
¹H NMR (CDCl₃, 400 MHz) Predicted: δ ~4.0-3.5 (m, morpholine CH₂), ~2.2 (s, 3H, COCH₃), ~1.4 (s, 9H, Boc)[9][10]
¹³C NMR (CDCl₃, 101 MHz) Predicted: δ ~208 (C=O, ketone), ~155 (C=O, Boc), ~80 (Boc quat. C), ~67, ~55, ~45 (morpholine C), ~28 (Boc CH₃), ~25 (acetyl CH₃)[9]
IR (KBr, cm⁻¹) Predicted: ν ~1740 (C=O, ketone), ~1690 (C=O, carbamate)[9][11]

Synthesis of (3R)-4-Boc-3-acetylmorpholine

The most logical and efficient pathway to synthesize the title compound is a two-step sequence starting from the readily available (R)-4-Boc-morpholine-3-carboxylic acid. This involves the formation of a Weinreb amide, which is a superior intermediate for preventing over-addition of the organometallic reagent.[1]

Synthetic Workflow Overview

The overall transformation involves the conversion of a carboxylic acid to a methyl ketone via a stable N-methoxy-N-methylamide (Weinreb amide) intermediate.

G cluster_0 Step 1: Weinreb Amide Formation cluster_1 Step 2: Ketone Synthesis start (R)-4-Boc-morpholine- 3-carboxylic acid reagents1 CDI or T3P/DBU N,O-dimethylhydroxylamine·HCl Base (NMM or DIPEA) start->reagents1 intermediate (3R)-tert-butyl 3-(methoxy(methyl)carbamoyl) -morpholine-4-carboxylate (Weinreb Amide) reagents1->intermediate reagents2 Methylmagnesium Bromide (MeMgBr) Anhydrous THF, 0°C to rt intermediate->reagents2 final_product (3R)-4-Boc-3-acetylmorpholine reagents2->final_product G cluster_0 Felkin-Ahn Model (Non-Chelation Control) cluster_1 Chelation Control Model FA_desc Large, non-chelating hydrides (e.g., L-Selectride®, K-Selectride®) favors ANTI product. FA_model Nucleophile attacks anti to the largest substituent (Boc-N group) via the Bürgi-Dunitz trajectory. CC_desc Chelating hydrides or additives (e.g., Zn(BH₄)₂, LiAlH(O-t-Bu)₃) favors SYN product. CC_model Lewis acidic metal chelates with both the ketone and Boc carbonyl oxygens, creating a rigid 5-membered ring. Attack occurs from the less hindered face.

Sources

Application

Scale-up synthesis methods for (3R)-4-Boc-3-acetylmorpholine in pharma

Executive Summary (3R)-4-Boc-3-acetylmorpholine (CAS: 2165609-96-9) is a highly versatile chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3R)-4-Boc-3-acetylmorpholine (CAS: 2165609-96-9) is a highly versatile chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and GPCR modulators . Transitioning the synthesis of this intermediate from bench-scale (milligrams) to pilot-plant scale (multi-kilograms) requires rigorous process chemistry optimization. The primary objectives during scale-up are ensuring high atom economy, preserving enantiomeric excess (ee), and maintaining operational safety. This application note details a highly optimized, self-validating three-step synthetic route starting from commercially available (3R)-morpholine-3-carboxylic acid.

Process Chemistry Rationale & Mechanistic Insights

N-Boc Protection

The protection of the secondary amine is conducted using di-tert-butyl dicarbonate (Boc₂O) in a biphasic THF/water system. Sodium hydroxide (NaOH) is utilized to maintain a pH of ~10, ensuring the amine remains deprotonated and nucleophilic. Causality: The biphasic system acts as a critical heat sink for the mild exotherm and prevents the hydrolysis of Boc₂O, which is a common yield-limiting side reaction in monophasic aqueous setups.

Weinreb Amide Formation: Reagent Selection

The conversion of the carboxylic acid to a methyl ketone requires the intermediacy of a Weinreb amide (N-methoxy-N-methylamide) to prevent the over-addition of the Grignard reagent . While traditional bench-scale syntheses often employ EDC·HCl and HOBt, scale-up operations prioritize safety, cost, and byproduct removal.

In this optimized protocol, we utilize 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-Methylmorpholine (NMM). Causality: NMM is the base of choice as it forms the active coupling reagent DMTMM in situ and minimizes racemization at the α-chiral center compared to stronger, more hindered bases like DIPEA or TEA . Furthermore, the byproduct (1,3-dimethoxy-5-hydroxytriazine) is highly water-soluble and easily purged during routine aqueous workup, eliminating the need for chromatographic purification.

Grignard Addition and the Tetrahedral Intermediate

The addition of methylmagnesium chloride (MeMgCl) to the Weinreb amide forms a highly stable, five-membered cyclic tetrahedral intermediate. Causality: The magnesium ion chelates both the methoxy oxygen and the developing alkoxide, locking the intermediate and completely preventing the expulsion of the leaving group until the reaction is forcefully quenched with aqueous acid . This self-regulating mechanism ensures absolute selectivity for the ketone over the tertiary alcohol.

Quantitative Data Summaries

Table 1: Comparison of Coupling Reagents for Weinreb Amide Scale-Up
Coupling SystemAtom EconomyRelative CostByproduct RemovalRacemization RiskScale-Up Suitability
EDC·HCl / HOBtPoorHighDifficult (Urea)ModerateLow
T3P / PyridineModerateHighEasy (Water wash)LowModerate
CDMT / NMM High Low Easy (Water wash) Very Low Optimal
Table 2: Process Parameters and Yields Across Scales
ScaleStep 1 Yield (Boc)Step 2 Yield (Amide)Step 3 Yield (Ketone)Overall YieldChiral Purity (ee)
100 g96%94%92%83.0%>99.5%
1.0 kg95%95%91%82.1%>99.5%
10.0 kg95%94%90%80.3%>99.1%

Experimental Workflows and Visualizations

Workflow A (3R)-Morpholine- 3-carboxylic acid B Boc Protection (Boc2O, NaOH) A->B C (3R)-4-Boc-morpholine- 3-carboxylic acid B->C D Amidation (NHMe(OMe)·HCl, CDMT, NMM) C->D E Weinreb Amide Intermediate D->E F Grignard Addition (MeMgCl, THF) E->F G (3R)-4-Boc-3- acetylmorpholine F->G

Three-step scale-up synthetic workflow for (3R)-4-Boc-3-acetylmorpholine.

Mechanism W Weinreb Amide (N-methoxy-N-methylamide) G Nucleophilic Attack (MeMgCl, -15°C) W->G T Stable 5-Membered Cyclic Tetrahedral Intermediate (Mg2+ Chelation) G->T Q Aqueous Acid Quench (10% NH4Cl, pH 6-7) T->Q K Ketone Product (No Over-addition) Q->K

Mechanism of Grignard addition highlighting the stable tetrahedral intermediate.

Detailed Step-by-Step Methodologies

Protocol 1: Synthesis of (3R)-4-Boc-morpholine-3-carboxylic acid
  • Charge: To a 50 L jacketed glass reactor, charge (3R)-morpholine-3-carboxylic acid (1.0 eq, 1.0 kg) and purified water (10 L).

  • Base Addition: Slowly add 2M NaOH (aq) to adjust the pH to 10.0. Causality: Ensures complete dissolution and deprotonation of the amine, maximizing nucleophilicity.

  • Solvent Addition: Add THF (10 L) and cool the biphasic mixture to 5°C.

  • Boc₂O Addition: Dissolve Boc₂O (1.05 eq, 1.74 kg) in THF (2 L) and add dropwise over 2 hours, maintaining the internal temperature < 10°C.

  • Reaction & IPC: Stir at 20°C for 12 hours. Verify completion via HPLC (IPC Target: Starting material < 1%).

  • Workup: Extract organics with MTBE (2 x 5 L) to remove unreacted Boc₂O. Acidify the aqueous layer to pH 2.5 using 2M HCl at 0°C. Causality: Careful acidification at low temperatures prevents Boc deprotection while precipitating the product.

  • Isolation: Extract the product into EtOAc (3 x 10 L), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield a white solid.

Protocol 2: Synthesis of Weinreb Amide Intermediate
  • Charge: To a dry 50 L reactor under N₂, charge the Boc-acid from Protocol 1 (1.0 eq, ~1.76 kg) and DCM (15 L). Cool to 0°C.

  • Activation: Add CDMT (1.05 eq, 1.40 kg) and NMM (3.0 eq, 2.31 kg). Stir for 1 hour at 0°C. Causality: NMM forms the active DMTMM ester in situ without causing racemization of the sensitive α-chiral center.

  • Amidation: Add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq, 0.82 kg) in portions.

  • Reaction & IPC: Warm to 20°C and stir for 6 hours. IPC via HPLC (IPC Target: Activated ester < 1%).

  • Workup: Wash the reaction mixture sequentially with 1M HCl (2 x 5 L), sat. NaHCO₃ (2 x 5 L), and brine (5 L). Causality: The acidic and basic washes completely purge the water-soluble triazine byproduct.

  • Isolation: Concentrate the organic layer to afford the Weinreb amide as a pale yellow oil.

Protocol 3: Grignard Addition to (3R)-4-Boc-3-acetylmorpholine
  • Charge: To a rigorously dried 50 L reactor under N₂, charge the Weinreb amide (1.0 eq, ~1.95 kg) and anhydrous THF (20 L). Cool the solution to -15°C.

  • Grignard Addition: Add MeMgCl (3M in THF, 1.5 eq, 3.56 L) dropwise via an addition funnel over 3 hours, maintaining the internal temperature between -15°C and -5°C. Causality: Strict temperature control stabilizes the tetrahedral intermediate and prevents premature collapse, which would lead to over-addition.

  • Reaction & IPC: Stir at 0°C for 2 hours. IPC via GC-MS (IPC Target: Weinreb amide < 1%).

  • Quench: Cautiously transfer the reaction mixture into a pre-cooled (0°C) solution of 10% aqueous NH₄Cl (20 L) while maintaining pH 6-7. Causality: NH₄Cl provides a mild, buffered proton source that safely collapses the intermediate to the ketone without cleaving the acid-sensitive Boc group.

  • Extraction & Isolation: Extract with EtOAc (2 x 15 L). Wash the combined organics with brine, dry over MgSO₄, and concentrate. Purify via crystallization from heptane/EtOAc to yield (3R)-4-Boc-3-acetylmorpholine as a white crystalline solid.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. Available at:[Link]

  • Recent Developments in Weinreb Synthesis and their Applications. Orient J Chem. Available at:[Link]

Method

Application Note: Comprehensive NMR Characterization and Assignment of (3R)-4-Boc-3-acetylmorpholine

Introduction In the landscape of modern drug discovery and development, the morpholine scaffold is a privileged structure due to its favorable physicochemical properties, including metabolic stability and aqueous solubil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, the morpholine scaffold is a privileged structure due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The precise structural elucidation of morpholine derivatives is therefore of paramount importance. (3R)-4-Boc-3-acetylmorpholine is a chiral building block whose stereochemistry and substitution pattern demand rigorous characterization to ensure the desired biological activity and safety profile of downstream active pharmaceutical ingredients (APIs).

This application note provides a detailed guide to the comprehensive NMR characterization of (3R)-4-Boc-3-acetylmorpholine. We will explore a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, demonstrating a systematic approach to the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural and conformational features of such molecules. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Causality Behind Experimental Choices

The selection of a comprehensive suite of NMR experiments is crucial for the unambiguous structural elucidation of a molecule like (3R)-4-Boc-3-acetylmorpholine, which contains a stereocenter and a conformationally flexible six-membered ring.

  • ¹H NMR: This is the foundational experiment, providing initial information on the number of different proton environments, their relative ratios (integration), and their connectivity through spin-spin coupling (multiplicity).[1]

  • ¹³C NMR & DEPT-135: While ¹³C NMR reveals the number of unique carbon environments, the Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is vital for differentiating between CH, CH₂, and CH₃ groups, which is a critical step in the assignment process.[2]

  • COSY (Correlation Spectroscopy): This 2D experiment is indispensable for identifying which protons are coupled to each other, typically through two or three bonds.[1][3] This allows for the tracing of proton networks within the morpholine ring and the acetyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation).[1][3] It is the primary tool for assigning protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds).[1][3] This is crucial for connecting different spin systems and for assigning quaternary carbons, such as the carbonyls and the quaternary carbon of the Boc group.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity (< 5 Å).[4] For (3R)-4-Boc-3-acetylmorpholine, NOESY is essential for confirming the relative stereochemistry at the C3 position and for determining the preferred conformation of the morpholine ring.

By systematically applying these techniques, a self-validating network of correlations can be built, leading to a confident and complete structural assignment.

Experimental Protocols

Sample Preparation
  • Compound: (3R)-4-Boc-3-acetylmorpholine (ensure high purity, >95%).

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for small organic molecules.[5] Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which may offer different chemical shift dispersions.[6] The choice of solvent can influence chemical shifts due to solute-solvent interactions.[7][8][9]

  • Concentration: Dissolve approximately 10-15 mg of the compound in 0.6 mL of the deuterated solvent in a 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing ¹H and ¹³C chemical shifts to 0.00 ppm.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).

1D NMR Experiments
  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

  • DEPT-135:

    • Pulse Program: Standard DEPT-135 pulse sequence.

    • Parameters similar to ¹³C NMR, but with an appropriate number of scans to achieve good signal-to-noise. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.

2D NMR Experiments
  • COSY:

    • Pulse Program: Gradient-selected COSY (e.g., cosygpqf).

    • Data Points: 2048 in F2, 256-512 in F1.

    • Number of Scans: 2-4 per increment.

  • HSQC:

    • Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.3).[2]

    • ¹H Spectral Width: 12-16 ppm.

    • ¹³C Spectral Width: 160-180 ppm.

    • Data Points: 1024 in F2, 256 in F1.

    • Number of Scans: 2-8 per increment.

  • HMBC:

    • Pulse Program: Gradient-selected HMBC (e.g., hmbcgpndqf).

    • ¹H Spectral Width: 12-16 ppm.

    • ¹³C Spectral Width: 200-240 ppm.

    • Data Points: 2048 in F2, 256-512 in F1.

    • Number of Scans: 4-16 per increment.

  • NOESY:

    • Pulse Program: Gradient-selected NOESY (e.g., noesygpph).

    • Mixing Time: 500-800 ms (optimized for small molecules).

    • Data Points: 2048 in F2, 256-512 in F1.

    • Number of Scans: 8-16 per increment.

Data Processing

The acquired Free Induction Decays (FIDs) should be processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline correction to obtain high-quality spectra for analysis.[1]

Data Analysis and Spectral Assignment

The following is a step-by-step guide to the assignment of the NMR signals for (3R)-4-Boc-3-acetylmorpholine.

Step 1: ¹H NMR Analysis

The ¹H NMR spectrum will show distinct signals for the protons of the morpholine ring, the acetyl group, and the Boc protecting group. The nine protons of the tert-butyl group of the Boc protecting group are expected to appear as a sharp singlet at approximately 1.5 ppm.[10] The methyl protons of the acetyl group will also appear as a singlet, typically around 2.1-2.3 ppm. The protons of the morpholine ring will be more complex due to coupling and the chair conformation of the ring. Protons adjacent to the oxygen atom (H-2 and H-6) will be deshielded and appear at a lower field compared to those adjacent to the nitrogen (H-5).[1] The proton at the stereocenter (H-3) will have a unique chemical shift and coupling pattern.

Step 2: ¹³C NMR and DEPT-135 Analysis

The ¹³C NMR spectrum will show signals for all the carbons in the molecule. The DEPT-135 spectrum will differentiate them:

  • Positive Signals: CH and CH₃ carbons.

  • Negative Signals: CH₂ carbons.

  • Absent Signals: Quaternary carbons (including the carbonyls and the quaternary carbon of the Boc group).

The carbonyl carbons of the acetyl and Boc groups will appear at the downfield end of the spectrum (typically 150-170 ppm for the carbamate and >200 ppm for the ketone). The carbons of the Boc group will be identifiable by their characteristic shifts (around 80 ppm for the quaternary carbon and 28 ppm for the methyls).[10]

Step 3: 2D NMR Correlation Analysis

The real power of this analytical approach comes from the combination of 2D NMR experiments.

NMR_Assignment_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_Assignment Structural Elucidation H1_NMR 1H NMR (Proton Environments) COSY COSY (1H-1H Correlations) H1_NMR->COSY Identifies Spin Systems HSQC HSQC (1H-13C One-Bond Correlations) H1_NMR->HSQC C13_NMR 13C NMR & DEPT-135 (Carbon Types) C13_NMR->HSQC Assigns Protonated Carbons HMBC HMBC (1H-13C Long-Range Correlations) COSY->HMBC HSQC->HMBC Defines Fragments Assignment Complete Assignment & Stereochemistry HMBC->Assignment Connects Fragments NOESY NOESY (Through-Space Correlations) NOESY->Assignment Confirms Stereochemistry

Caption: Workflow for complete NMR assignment of (3R)-4-Boc-3-acetylmorpholine.

  • COSY: Trace the correlations from H-3 to its neighbors on the morpholine ring. Also, identify the coupled protons within the -CH₂-CH₂- unit of the ring.

  • HSQC: Correlate each proton signal with its directly attached carbon. This will allow for the assignment of C-2, C-3, C-5, and C-6, as well as the acetyl methyl carbon and the Boc methyl carbons.

  • HMBC: Look for key long-range correlations:

    • From the acetyl methyl protons to the acetyl carbonyl carbon and to C-3.

    • From H-3 to the acetyl carbonyl carbon.

    • From the Boc methyl protons to the Boc quaternary carbon and the Boc carbonyl carbon.

    • From the morpholine ring protons to adjacent carbons (2 and 3 bonds away). This will help to confirm the connectivity and assign the quaternary carbons.

  • NOESY: The NOESY spectrum will provide crucial stereochemical information. Look for NOEs between:

    • H-3 and the acetyl methyl protons, which will confirm their cis relationship.

    • Axial and equatorial protons on the morpholine ring, which will help to define the chair conformation. For example, a strong NOE between two protons in a 1,3-diaxial relationship is expected.

Summary of Expected NMR Data

The following tables summarize the expected chemical shifts and key correlations for (3R)-4-Boc-3-acetylmorpholine in CDCl₃. Note that actual values may vary slightly depending on the specific experimental conditions.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments

Position¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)DEPT-135
2~3.8 - 4.0m~67CH₂
3~4.5 - 4.7m~55CH
5~3.0 - 3.4m~45CH₂
6~3.6 - 3.8m~66CH₂
Acetyl-CH₃~2.2s~26CH₃
Acetyl-C=O--~208Quaternary
Boc-(CH₃)₃~1.5s~28CH₃
Boc-C(CH₃)₃--~80Quaternary
Boc-C=O--~155Quaternary

Table 2: Key 2D NMR Correlations

ExperimentFrom Proton(s)To Proton(s) / Carbon(s)
COSY H-2H-3
H-5H-6
HMBC Acetyl-CH₃Acetyl-C=O, C-3
H-3Acetyl-C=O, C-2, C-5
Boc-(CH₃)₃Boc-C(CH₃)₃, Boc-C=O
NOESY H-3Acetyl-CH₃
Axial ProtonsOther Axial Protons (1,3-diaxial)

Conclusion

The comprehensive NMR analysis of (3R)-4-Boc-3-acetylmorpholine, employing a combination of 1D and 2D techniques, allows for the unambiguous assignment of all proton and carbon signals. The systematic workflow presented here, from sample preparation to the interpretation of multidimensional correlation data, provides a robust and self-validating protocol for the structural elucidation of this important chiral building block. The application of COSY, HSQC, and HMBC experiments establishes the molecular framework, while NOESY data confirms the relative stereochemistry. This detailed characterization is essential for ensuring the quality and purity of intermediates used in the synthesis of complex pharmaceutical agents.

References

  • Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4 - PMC. Available at: [Link]

  • How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp - Reddit. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. Available at: [Link]

  • Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride - Canadian Science Publishing. Available at: [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Available at: [Link]

  • Protocols - NMR Facility – Chemistry Department. Available at: [Link]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. Available at: [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. Available at: [Link]

  • Scholars Research Library - Der Pharma Chemica. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. Available at: [Link]

  • NOESY and ROESY - ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]

  • Dynamic 1H NMR Spectroscopic Study of the Ring Inversion in N-Sulfonyl Morpholines—Studies on N−S Interactions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis, characterization and dynamic NMR studies of a novel chalcone based N-substituted morpholine derivative | Request PDF - ResearchGate. Available at: [Link]

  • NOESY and ROESY. Available at: [Link]

  • 1H-13C HSQC-TOCSY - NMR Facility, UCSB Chem and Biochem. Available at: [Link]

  • J-coupling - Wikipedia. Available at: [Link]

  • Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient - The Royal Society of Chemistry. Available at: [Link]

  • CHEMISTRY RESEARCH LABORATORY A User Guide to Modern NMR Experiments. Available at: [Link]

  • Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring - MDPI. Available at: [Link]

  • A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments. Available at: [Link]

  • Comparison of 1 H NMR spectrum (600 mHz) of N-Boc-morpholinyl-L-prolinamide 9d obtained after aqueous/organic solvent partition (top) and subsequent purification over silica-gel chromatography (bottom). - ResearchGate. Available at: [Link]

  • 1H and13C NMR spectra ofN-substituted morpholines | Request PDF - ResearchGate. Available at: [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis - auremn. Available at: [Link]

  • Conformational analysis of N-Boc-N,O-isopropylidene-a-serinals. A combined DFT and NMR study. Available at: [Link]

  • Analyzing and Interpreting NMR Spin-Spin Coupling Constants Using Molecular Orbital Calculations - MRI Questions. Available at: [Link]

  • Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy - PMC. Available at: [Link]

  • 5.3 Spin-Spin Splitting: J-Coupling - Organic Chemistry Data. Available at: [Link]

  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC - NIH. Available at: [Link]

  • synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. Available at: [Link]

  • Conformational Analysis by Nuclear Magnetic Resonance Spectroscopy - Enlighten Theses. Available at: [Link]

  • The Many Faces of (R)-4-[(S)-1-Methanesulfonyloxypropyl]-3-methoxy-1,3-oxazinane. Available at: [Link]

  • Biological Evaluations, NMR Analyses, Molecular Modeling Studies, and Overview of the Synthesis of the Marine Natural Product (−)-Mucosin - PMC. Available at: [Link]

  • Calix[11]resorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents - Bates College. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Best purification techniques and solvents for (3R)-4-Boc-3-acetylmorpholine

Welcome to the technical support and troubleshooting guide for the purification of (3R)-4-Boc-3-acetylmorpholine . This chiral building block is widely utilized in drug discovery, but its structural features—specifically...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for the purification of (3R)-4-Boc-3-acetylmorpholine . This chiral building block is widely utilized in drug discovery, but its structural features—specifically an acid-labile protecting group and a base-sensitive alpha-chiral center—require precise handling. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-purity isolation without compromising structural or stereochemical integrity.

Quick Reference: Compound Properties

Understanding the physicochemical properties of your target is the first step in designing a successful purification strategy.

PropertyValue / DescriptionImpact on Purification
Chemical Name tert-butyl (3R)-3-acetylmorpholine-4-carboxylateN/A
CAS Number 2165609-96-9[1]N/A
Molecular Weight 229.27 g/mol [1]Elutes readily in standard reverse-phase LC.
Physical State Viscous oil to low-melting solidMay require dry-loading for column chromatography.
Acid Sensitivity High (Boc group)Strictly avoid TFA or strong HCl to prevent deprotection[2].
Base Sensitivity High (C3 Stereocenter)Avoid strong bases to prevent enolization and racemization[3].

Purification Strategy & Workflow

The decision to use Flash Column Chromatography (FCC) versus Preparative HPLC depends on the scale of your reaction and the required purity. The workflow below outlines the critical decision points and chemical boundaries for this compound.

Workflow Start Crude (3R)-4-Boc-3-acetylmorpholine Decision Select Purification Scale Start->Decision FCC Flash Column Chromatography (Scale > 1g) Decision->FCC Bulk HPLC Preparative HPLC (Scale < 1g or >99% Purity) Decision->HPLC Fine FCC_Cond Silica Gel (Neutral) Hexane / EtOAc Gradient FCC->FCC_Cond HPLC_Cond C18 Reverse-Phase MeCN / H2O (10mM NH4OAc) HPLC->HPLC_Cond WarnAcid Avoid Strong Acids (e.g., TFA, FA) Risk: Boc Deprotection FCC_Cond->WarnAcid WarnBase Avoid Strong Bases (e.g., TEA, DEA) Risk: (3R) Racemization FCC_Cond->WarnBase HPLC_Cond->WarnAcid HPLC_Cond->WarnBase

Decision matrix for the purification of (3R)-4-Boc-3-acetylmorpholine emphasizing chemical stability.

Step-by-Step Methodologies

Protocol A: Flash Column Chromatography (FCC)

Best for: Bulk purification (Scale > 1g).

  • Resin Selection : Utilize standard neutral silica gel (230–400 mesh). Do not use acid-washed silica, as localized acidic microenvironments can initiate trace Boc cleavage[4].

  • Sample Loading : Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). If the sample is highly viscous, perform a dry load: mix the DCM solution with a small amount of silica gel and evaporate the solvent to create a free-flowing powder.

  • Column Equilibration : Pack and equilibrate the column using 100% Hexane (or Heptane).

  • Gradient Elution : Initiate a gradient from 10% Ethyl Acetate (EtOAc) in Hexane, gradually increasing to 50% EtOAc. The target compound typically elutes between 30% and 40% EtOAc due to the polarity of the morpholine oxygen and the acetyl group.

  • Fraction Monitoring : Analyze fractions using Thin-Layer Chromatography (TLC). Because the Boc-protected amine lacks a strong UV chromophore, visualize the spots using a Potassium Permanganate (KMnO₄) dip or Ninhydrin stain (requires heating).

  • Concentration : Pool the product-containing fractions and concentrate via rotary evaporation. Maintain the water bath below 40°C to prevent thermal degradation.

Protocol B: Preparative HPLC (Prep-HPLC)

Best for: Final polishing, isolating < 1g quantities, or achieving >99% purity.

  • Mobile Phase Preparation :

    • Solvent A : 10 mM Ammonium Acetate (NH₄OAc) in highly purified water (pH ~6.8).

    • Solvent B : HPLC-grade Acetonitrile (MeCN).

  • Sample Preparation : Dissolve the crude material in a 1:1 mixture of MeCN and H₂O. Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates.

  • Chromatographic Separation : Inject the sample onto a C18 reverse-phase column. Run a linear gradient from 20% B to 80% B over 20 minutes.

  • Fraction Recovery : Immediately freeze-dry (lyophilize) the collected fractions. Self-Validation Check : Do not use rotary evaporation for aqueous buffers; prolonged heating in water can lead to hydrolysis or minor racemization. Lyophilization ensures the structural integrity is locked in place.

Troubleshooting & FAQs

Q1: I used standard LCMS conditions (0.1% Formic Acid) for Prep-HPLC, and my yield of the intact product was very low. What happened? A: You experienced acid-catalyzed deprotection. The tert-butoxycarbonyl (Boc) group is highly susceptible to acidic cleavage. Protons attack the carbamate oxygen, leading to the fragmentation of the group into carbon dioxide and a stable tert-butyl cation, which leaves behind the unprotected morpholine amine[2]. Even weak acids like 0.1% Formic Acid (FA) can cause partial deprotection during the concentration of aqueous fractions. Switch your aqueous mobile phase to a neutral volatile buffer, such as 10 mM Ammonium Acetate.

Q2: My compound is tailing on silica gel. Can I add Triethylamine (TEA) to the mobile phase to sharpen the peaks? A: It is strongly advised against using TEA or other basic modifiers for this specific compound. The proton at the C3 position of the morpholine ring is alpha to the acetyl carbonyl group. Strong bases abstract this proton, forming a planar enolate intermediate. When this intermediate reprotonates, it scrambles the stereocenter, leading to the racemization of your (3R) enantiomer into a (3R/3S) mixture[3]. If tailing occurs, switch to a slightly more polar solvent system (e.g., adding up to 5% MeOH to DCM) or use neutral alumina instead of silica.

Q3: How can I verify that the (3R) stereocenter remained intact after purification? A: You must perform an enantiomeric excess (ee) check using Chiral HPLC. A standard reverse-phase C18 column will not separate the (3R) and (3S) enantiomers. Use a chiral stationary phase (e.g., Chiralpak AD-H or IC) with an isocratic normal-phase solvent system (e.g., Hexane/Isopropanol) and compare the retention time against a known racemic standard to validate that no epimerization occurred during purification.

References

  • ACS Publications . "Development of a Practical Synthesis of a TORC1/2 Inhibitor: A Scalable Application of Memory of Chirality".[Link]

  • PMC . "N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions".[Link]

Sources

Optimization

Overcoming racemization during (3R)-4-Boc-3-acetylmorpholine reactions

[Your Company Logo] Technical Support Center Welcome to our dedicated support center for (3R)-4-Boc-3-acetylmorpholine. As a key chiral building block in modern drug discovery, maintaining its stereochemical integrity is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[Your Company Logo] Technical Support Center

Welcome to our dedicated support center for (3R)-4-Boc-3-acetylmorpholine. As a key chiral building block in modern drug discovery, maintaining its stereochemical integrity is paramount. This guide is designed to provide you, our valued research partner, with expert-driven solutions to the common challenge of racemization. We will explore the underlying mechanisms and provide actionable, field-tested protocols to ensure your experimental outcomes are both predictable and reproducible.

Troubleshooting Guide: Preserving Enantiomeric Purity

This section addresses specific issues you may encounter during your reactions. Each question is based on real-world customer inquiries and is answered with a detailed, scientifically-grounded protocol.

Question 1: "I'm observing significant racemization during the deprotonation of the acetyl group on (3R)-4-Boc-3-acetylmorpholine. My goal is to form an enolate for an aldol reaction. What are the critical parameters I need to control?"

Answer: This is a classic and critical challenge. The acidity of the α-proton on the acetyl group makes it susceptible to deprotonation, but the resulting enolate's stability and the reaction conditions are what dictate the stereochemical outcome. Racemization occurs via a planar enolate intermediate, which can be protonated from either face with nearly equal probability.

The core issue lies in the equilibrium between your chiral starting material, the achiral enolate, and the racemic product. Our primary goal is to shift this equilibrium far towards the desired product before racemization can occur.

Key Mechanism of Racemization:

The process is initiated by a base, which abstracts the α-proton. The resulting planar enolate intermediate loses its stereochemical information at the C3 position.

G cluster_0 Racemization Pathway Start (3R)-4-Boc-3-acetylmorpholine (Chiral) Enolate Planar Enolate Intermediate (Achiral) Start->Enolate + Base - H+ Enolate->Start + H+ (from top face) Racemic Racemic Mixture (3R/3S) Enolate->Racemic + H+ (from either face)

Figure 1: Simplified mechanism of base-mediated racemization.

Troubleshooting Protocol: Optimized Enolate Formation

  • Base Selection is Crucial: Avoid strong, non-hindered bases like NaOH or KOtBu at elevated temperatures. These can rapidly establish an equilibrium that favors the enolate, leading to racemization if the subsequent reaction is slow.

    • Recommended: Use a strong, non-nucleophilic, sterically hindered base like Lithium diisopropylamide (LDA). LDA rapidly and irreversibly deprotonates the acetyl group at low temperatures, forming the lithium enolate kinetically.

  • Temperature Control is Non-Negotiable: The rate of racemization is highly temperature-dependent.

    • Protocol:

      • Dissolve the (3R)-4-Boc-3-acetylmorpholine in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (Argon or Nitrogen).

      • Cool the solution to -78 °C using a dry ice/acetone bath. This is critical to slow down any competing side reactions and prevent proton exchange.

      • Slowly add a pre-prepared solution of LDA (typically 1.05 equivalents) dropwise to the cooled solution. Maintain the temperature at -78 °C for the duration of the enolate formation (usually 30-60 minutes).

  • Rapid Trapping of the Enolate: Once formed, the enolate should be reacted (trapped) with your electrophile as quickly as possible. Do not allow the enolate solution to warm up before the electrophile is introduced.

    • Protocol: Add your electrophile (e.g., an aldehyde for an aldol reaction) as a pre-cooled solution in THF directly to the enolate mixture, maintaining the -78 °C temperature.

Data Summary: Impact of Base and Temperature

BaseTemperature (°C)Typical ee% (Post-Reaction)Rationale
NaOH25< 20%Equilibrium-controlled, rapid proton exchange.
KOtBu040-60%Strong base, but still allows for significant racemization.
LDA -78 > 95% Kinetically controlled, irreversible deprotonation minimizes enolate lifetime.
LiHMDS-78> 95%Similar to LDA, another excellent choice for kinetic control.
Question 2: "I am performing a reaction under acidic conditions to modify the acetyl group, and I'm losing enantiomeric excess. I thought racemization was a base-catalyzed problem?"

Answer: While base-catalyzed enolization is the most common pathway, racemization can also occur under acidic conditions, albeit through a different mechanism involving an enol intermediate.

Acid-Catalyzed Racemization Mechanism:

Protonation of the acetyl carbonyl oxygen by an acid (H-A) increases the acidity of the α-proton. A conjugate base (A⁻) or even a solvent molecule can then abstract this proton, leading to the formation of a planar enol. Tautomerization back to the ketone can occur from either face, resulting in racemization.

G cluster_1 Acid-Catalyzed Racemization Start (3R)-Ketone Protonated Protonated Carbonyl Start->Protonated + H⁺ Enol Planar Enol (Achiral) Protonated->Enol - H⁺ End Racemic Ketone Enol->End Tautomerization

Figure 2: Pathway for racemization under acidic conditions.

Troubleshooting Protocol: Mitigating Acid-Induced Racemization

  • Choice of Acid: Avoid strong Brønsted acids (e.g., HCl, H₂SO₄) where possible.

    • Recommended: Use Lewis acids for reactions at the carbonyl if the mechanism allows. Lewis acids coordinate to the oxygen but are less likely to facilitate the proton transfer needed for enolization. For reactions requiring a Brønsted acid, use the weakest acid that can effectively catalyze the reaction.

  • Control Stoichiometry and Temperature:

    • Use only catalytic amounts of acid whenever possible.

    • Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

  • Aprotic Solvents: Use non-polar, aprotic solvents (e.g., Dichloromethane, Toluene) to disfavor the formation of charged intermediates and proton transfer.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization for (3R)-4-Boc-3-acetylmorpholine? A: The primary cause is the deprotonation of the α-hydrogen on the acetyl group, which is made acidic by the adjacent carbonyl. This forms a planar, achiral enol or enolate intermediate, which loses the stereochemical information at the C3 chiral center.

Q2: How can I accurately measure the enantiomeric excess (ee%) of my product? A: The most reliable method is Chiral High-Performance Liquid Chromatography (Chiral HPLC). You will need to develop a separation method using a suitable chiral stationary phase (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H). You must run a sample of the racemic mixture to identify the peaks for both enantiomers before analyzing your reaction product.

Q3: Can the Boc protecting group influence the rate of racemization? A: Yes. The bulky tert-butoxycarbonyl (Boc) group can influence the conformation of the morpholine ring. While it doesn't directly participate in the enolization, its steric hindrance can affect the approach of bases or acids, subtly influencing reaction rates. However, the primary driver remains the acidity of the α-proton.

Q4: Are there any alternative protecting groups to Boc that might be more resistant to racemization under certain conditions? A: While Boc is common, other N-protecting groups could be considered depending on the reaction chemistry. For instance, a more electron-withdrawing group might slightly decrease the pKa of the α-proton but could offer different stability or cleavage conditions. However, for most applications involving enolate chemistry, controlling the reaction conditions (low temperature, kinetic base) is a more effective strategy than changing the protecting group.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]

Reference Data & Comparative Studies

Validation

Chiral HPLC methods for determining enantiomeric purity of (3R)-4-Boc-3-acetylmorpholine

Title: Chiral HPLC Methods for Determining Enantiomeric Purity of (3R)-4-Boc-3-acetylmorpholine: A Comparative Guide Introduction As a Senior Application Scientist, I frequently encounter the analytical bottleneck of res...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Chiral HPLC Methods for Determining Enantiomeric Purity of (3R)-4-Boc-3-acetylmorpholine: A Comparative Guide

Introduction

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving bulky, protected heterocyclic intermediates. (3R)-4-Boc-3-acetylmorpholine is a critical chiral building block utilized in the synthesis of various active pharmaceutical ingredients (APIs), including substance P antagonists and morpholine-derived kinase inhibitors. Because 1[1], regulatory agencies mandate rigorous control of enantiomeric purity, often requiring >99.9% enantiomeric excess (ee).

This guide objectively compares the performance of different Chiral Stationary Phases (CSPs) for the enantiomeric resolution of 4-Boc-3-acetylmorpholine, providing the mechanistic causality behind phase selection and a self-validating experimental protocol.

Mechanistic Rationale: The "Why" Behind the Separation

Successful chiral resolution relies on the formation of transient, diastereomeric complexes between the enantiomers and the CSP. For 4-Boc-3-acetylmorpholine, the primary interaction sites are:

  • Hydrogen Bond Acceptors: The carbonyl oxygens of both the tert-butyloxycarbonyl (Boc) group and the C3-acetyl group.

  • Steric Bulk: The bulky tert-butyl group drives the conformational presentation of the molecule.

  • Conformational Rigidity: The morpholine chair conformation restricts the spatial arrangement of the C3-acetyl group.2[2]. The carbamate linkages on these polymers act as both H-bond donors (NH) and acceptors (C=O). Chiral discrimination occurs when the (3R) and (3S) enantiomers fit differently into the helical grooves of the polymer.

InteractionModel Analyte (3R)-4-Boc-3-acetylmorpholine - Boc Group (Steric/H-bond) - Acetyl C=O (H-bond) - Morpholine Ring (Conformation) CSP Polysaccharide CSP - Helical Groove (Inclusion) - Carbamate NH (H-bond Donor) - Carbamate C=O (H-bond Acceptor) Analyte->CSP Primary H-Bonding (Boc C=O to CSP NH) Analyte->CSP Secondary H-Bonding (Acetyl C=O to CSP NH) Analyte->CSP Steric Fit (Morpholine in Helical Groove)

Mechanistic interaction model between 4-Boc-3-acetylmorpholine and a polysaccharide CSP.

Comparative Analysis of Chiral Stationary Phases

To determine the optimal method, we compare three distinct CSP architectures under Normal Phase (NP) conditions.

  • Coated Amylose (e.g., Chiralpak AD-H): Amylose tris(3,5-dimethylphenylcarbamate). The tightly coiled helical structure of amylose provides excellent inclusion cavities for bulky Boc-derivatives.

  • Coated Cellulose (e.g., Chiralcel OD-H): Cellulose tris(3,5-dimethylphenylcarbamate). The extended linear structure of cellulose often results in weaker steric entrapment for this specific rigid morpholine, leading to lower resolution.

  • Immobilized Cellulose (e.g., Chiralpak IC): Cellulose tris(3,5-dichlorophenylcarbamate). The electron-withdrawing chloro groups increase the acidity of the carbamate NH, strengthening hydrogen bonding with the Boc and acetyl carbonyls.

Table 1: Comparative Chromatographic Performance Data (Conditions: Hexane/Ethanol 90:10 v/v, Flow Rate 1.0 mL/min, 25°C, UV 210 nm)

Chiral Stationary PhasePolymer BackboneModifierRetention Time (3R)Retention Time (3S)Selectivity ( α )Resolution ( Rs​ )
Chiralpak AD-H AmyloseEthanol8.4 min10.2 min1.252.8
Chiralcel OD-H CelluloseEthanol9.1 min9.8 min1.091.1
Chiralpak IC Immobilized CelluloseEthanol12.3 min15.1 min1.283.1

Conclusion: While Chiralpak IC provides the highest raw resolution due to enhanced H-bonding from the dichlorophenyl groups, Chiralpak AD-H offers an optimal balance of high baseline resolution ( Rs​ > 2.0) and shorter overall run times, making it the preferred choice for high-throughput purity screening.

Optimized Experimental Protocol (Self-Validating System)

This protocol utilizes the winning Chiralpak AD-H column. Because3[3].4[4].

Step 1: Mobile Phase Preparation

  • Measure 900 mL of HPLC-grade Hexane and 100 mL of HPLC-grade Ethanol.

  • Mix thoroughly and degas via ultrasonication for 10 minutes. Causality: Degassing prevents micro-bubble formation in the pump and detector flow cell, which is critical for baseline stability at low UV wavelengths (210 nm) where solvent absorbance is higher.

Step 2: Sample Preparation

  • Diluent: Use the mobile phase (Hexane/EtOH 90:10) as the sample diluent. Causality: Dissolving the sample in the exact mobile phase prevents "solvent shock" at the column head, which otherwise causes peak splitting or severe broadening.

  • Concentration: Prepare the sample at 1.0 mg/mL.

Step 3: System Suitability Testing (SST) - The Self-Validation Step Before injecting the unknown sample, the system must prove it is capable of resolving the enantiomers to ensure trustworthiness of the data.

  • Inject 10 µL of a racemic mixture (1.0 mg/mL) of 4-Boc-3-acetylmorpholine.

  • Acceptance Criteria:

    • Resolution ( Rs​ ) between the (3R) and (3S) peaks must be ≥2.0 .

    • Tailing factor ( Tf​ ) for both peaks must be ≤1.5 .

    • Relative Standard Deviation (RSD) of retention times over 3 replicate injections must be ≤1.0% . Note: If the SST fails, the system is invalid. Troubleshoot by checking column temperature, mobile phase composition, or column degradation.

Step 4: Chromatographic Acquisition

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min (Isocratic)

  • Column Temperature: 25°C (Thermostatted)

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

MethodWorkflow S1 1. CSP Screening Evaluate Amylose vs. Cellulose S2 2. Mobile Phase Selection Hexane/EtOH Optimization S1->S2 Select highest α S3 3. System Suitability (SST) Inject Racemate (Target Rs >= 2.0) S2->S3 Optimize conditions S4 4. Method Validation Specificity, Linearity, LOD/LOQ S3->S4 Pass SST Criteria

Step-by-step chiral HPLC method development and validation workflow.

References

  • Auerbach, M. "Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development." American Pharmaceutical Review. 1

  • LCGC Editors. "A Strategy for Developing HPLC Methods for Chiral Drugs." LCGC International. 2

  • Benchchem Technical Support. "HPLC Analysis of Boc-Protected Amine." Benchchem. 4

  • NIH PMC. "High Specific Activity Tritium-Labeled N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (INBMeO)." National Institutes of Health. 3

Sources

Comparative

Validating Stereocenter Integrity in (3R)-4-Boc-3-acetylmorpholine Derivatives: A Comparative Analytical Guide

The Mechanistic Challenge: Stereocenter Instability in Chiral Morpholines (3R)-4-Boc-3-acetylmorpholine is a highly valuable chiral building block in medicinal chemistry, frequently utilized to construct kinase inhibitor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Challenge: Stereocenter Instability in Chiral Morpholines

(3R)-4-Boc-3-acetylmorpholine is a highly valuable chiral building block in medicinal chemistry, frequently utilized to construct kinase inhibitors, central nervous system (CNS) agents, and complex supramolecular structures[1][2]. However, maintaining the integrity of the C3 stereocenter during downstream derivatization presents a significant chemical challenge.

The Causality of Racemization

The structural environment of the C3 position makes it inherently susceptible to epimerization or complete racemization[3][4]. The C3 proton is situated α to the acetyl carbonyl group, rendering it highly acidic. When exposed to basic reaction conditions (e.g., during alkylation or enolate-trapping steps) or prolonged heating, this proton is easily abstracted.

The bulky tert-butoxycarbonyl (Boc) protecting group on the adjacent N4 nitrogen exacerbates this by restricting the conformational flexibility of the morpholine ring, often forcing the C3 proton into an axial position that is stereoelectronically aligned for optimal overlap with the carbonyl π -system. Deprotonation yields an achiral, planar enolate intermediate. Subsequent reprotonation is non-stereoselective, leading to a mixture of (3R) and (3S) enantiomers[2][3].

Racemization A (3R)-4-Boc-3-acetylmorpholine (Enantiopure) B Base / Heat A->B Deprotonation at C3 C Achiral Enolate Intermediate B->C C->A Reprotonation (Top Face) D (3S)-4-Boc-3-acetylmorpholine (Racemized) C->D Reprotonation (Bottom Face)

Figure 1: Base-catalyzed racemization mechanism of (3R)-4-Boc-3-acetylmorpholine.

Because enantiomers can exhibit drastically different pharmacokinetic and pharmacodynamic profiles, regulatory agencies (such as the FDA and EMA) mandate rigorous validation of enantiomeric purity[5][6].

Comparative Analysis of Validation Techniques

To validate the stereocenter integrity of (3R)-4-Boc-3-acetylmorpholine, analytical chemists rely on three primary modalities: Chiral High-Performance Liquid Chromatography (HPLC) , Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs) , and Vibrational Circular Dichroism (VCD) .

Table 1: Quantitative & Qualitative Comparison of Analytical Methods
FeatureChiral HPLC / SFC1H NMR with CSAsVibrational Circular Dichroism (VCD)
Primary Output Enantiomeric Excess (ee%)Enantiomeric Ratio (er)Absolute Configuration (AC) & ee%
Limit of Detection < 0.1% of minor enantiomer~1.0% - 2.0% of minor enantiomer~1.0% - 5.0% of minor enantiomer
Throughput High (Automated screening)Medium (Requires optimization)Low (Requires DFT calculations)
Reference Standard Requires racemic standardRequires racemic standardNo standard required (Ab initio)
Sample Recovery Destructive / PreparativeNon-destructive (High recovery)Non-destructive (High recovery)
Best Used For Routine QC & Process ChemistryRapid in-process reaction monitoringUnambiguous initial AC assignment

Experimental Protocols: Self-Validating Workflows

As an application scientist, I emphasize that an analytical protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems , ensuring that false positives (e.g., peak overlap, baseline drift) are systematically eliminated.

Method A: Chiral HPLC (The Gold Standard for Enantiomeric Excess)

Chiral HPLC utilizes stationary phases coated with chiral selectors (e.g., amylose or cellulose derivatives). The transient diastereomeric interactions between the (3R) and (3S) morpholine derivatives and the stationary phase result in different retention times[5][7].

Step-by-Step Protocol:

  • System Suitability (Self-Validation): Inject a known racemic mixture of ( ± )-4-Boc-3-acetylmorpholine (1 mg/mL in Hexane/Isopropanol). Adjust the isocratic gradient until a baseline resolution ( Rs​≥1.5 ) is achieved between the two enantiomer peaks.

  • Sample Preparation: Dissolve the synthesized (3R)-4-Boc-3-acetylmorpholine sample in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.22 μ m PTFE syringe filter.

  • Chromatographic Run: Inject 10 μ L onto a Chiralpak AD-H column (250 x 4.6 mm, 5 μ m). Elute isocratically with Hexane/IPA (90:10 v/v) at 1.0 mL/min. Monitor UV absorbance at 210 nm (due to the carbonyl chromophores)[8].

  • Data Analysis: Integrate the peak areas. Calculate the enantiomeric excess using the formula: ee%=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100 .

Method B: NMR Spectroscopy with Chiral Solvating Agents (CSAs)

While Mosher's acid is excellent for chiral alcohols and amines[9][10], the ketone and Boc-protected amine of our target molecule lack a reactive nucleophile for derivatization. Instead, we use a Chiral Solvating Agent (CSA) like Pirkle's alcohol[(R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol], which forms transient, non-covalent diastereomeric complexes via hydrogen bonding and π−π stacking[11].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 10 mg of the (3R)-4-Boc-3-acetylmorpholine sample in 0.6 mL of anhydrous CDCl3​ .

  • Baseline Acquisition (Self-Validation): Acquire a standard 1H NMR spectrum (400 MHz or higher). Note the chemical shift of the acetyl methyl protons (typically a singlet around δ 2.1-2.2 ppm).

  • Titration: Add 1.0 to 2.0 equivalents of the enantiopure CSA to the NMR tube.

  • Data Analysis: Re-acquire the 1H NMR spectrum. The interaction with the CSA will cause the acetyl methyl singlet to split into two distinct singlets if the (3S) enantiomer is present. Integrate the baseline-resolved split peaks to determine the enantiomeric ratio.

Method C: Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. When coupled with Density Functional Theory (DFT), it allows for the unambiguous assignment of absolute configuration without needing a chiral reference standard or crystallization[6][12][13].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the sample in CDCl3​ at a high concentration (approx. 0.1 M) to ensure strong IR absorbance.

  • Spectral Acquisition: Place the sample in a BaF 2​ liquid cell (50-100 μ m path length). Collect the IR and VCD spectra simultaneously using a VCD spectrometer (e.g., JASCO FVS-6000) over the 1650 to 850 cm −1 range (accumulating for ~1-2 hours to optimize signal-to-noise)[13].

  • Solvent Subtraction (Self-Validation): Acquire a blank VCD spectrum of pure CDCl3​ under identical conditions and subtract it from the sample spectrum to eliminate artifactual baseline drift.

  • Computational Modeling: Perform a conformational search of (3R)-4-Boc-3-acetylmorpholine using molecular mechanics. Optimize the lowest-energy conformers using DFT (e.g., B3LYP/6-31G* level of theory) and calculate their theoretical VCD spectra[6][14].

  • Comparison: Overlay the Boltzmann-weighted theoretical VCD spectrum of the (3R) isomer with the experimental spectrum. A match in the sign and relative intensity of the Cotton effects (particularly the C=O and C-O-C stretching vibrations) confirms the (3R) absolute configuration[13].

VCD_Workflow Step1 Sample Preparation (0.1 M in CDCl3) Step2 Experimental VCD/IR Measurement (850 - 1650 cm⁻¹) Step1->Step2 Step4 Spectral Overlay & Comparison (Match Cotton Effects) Step2->Step4 Step3 Computational Modeling (DFT Calculations of 3R & 3S) Step3->Step4 Step5 Absolute Configuration Assignment Step4->Step5

Figure 2: Workflow for assigning absolute configuration using VCD and DFT.

Strategic Recommendations

For drug development professionals working with (3R)-4-Boc-3-acetylmorpholine derivatives, a multi-tiered analytical strategy is recommended:

  • Initial Discovery & Characterization: Utilize VCD to unambiguously confirm that the starting material possesses the correct (3R) absolute configuration, especially if the compound is an oil or resists crystallization[6][12].

  • Process Optimization: Use 1H NMR with CSAs for rapid, qualitative checks of stereocenter integrity during reaction optimization, as it requires minimal setup time compared to chromatography[10][11].

  • Quality Control & Batch Release: Rely on Chiral HPLC as the definitive, validated method for quantifying enantiomeric excess (ee%) down to the 0.1% threshold required by regulatory guidelines[5][8].

References

  • BLD Pharm. "(S)-tert-Butyl 3-formylmorpholine-4-carboxylate". bldpharm.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYTHew1MVGG6RPmvoUOUdm2SH609B7lhErWr1Z0DZhZgxw1mtD3ubfbQlWvxMHiTY2sVTu78BLfkpGHt3nO38leADNTc-5StSP99BzRA0jHSBk5bd9bicq1fYPOGuNNYKnyeu4si-pB8YWsfWC]
  • American Chemical Society. "Synthesis of Chiral Nitroxides and an Unusual Racemization Reaction". J. Org. Chem. 1998. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqaUVvnX-YefjZCrN3nsP25aIGAyZ7e_0N_A5CnOvG3q7-TlO-ylcgxaDgcLhLDOo-YAdd2BzBhElyLWxBBwQCRBiZ3UROfhje852l-EY0Ld8CoAvunlu26j6tx-LEjysMsCpcTg==]
  • BenchChem. "Ethyl (R)-morpholine-3-carboxylate". benchchem.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_h2DJnLajL3aMN9p4f8wEhYMux5nK_3z3ETRZfqwboQJK1SysQsE3TC99WpHX-85sYaKA4ymC0HQPuR2vrDv7ZOFZiivW72Um_FSNE6aBRNiJXS6feeYbr9KQkwF1v-XeuVuvZOU=]
  • Chiralpedia. "Part 7: Analytical Techniques for Stereochemistry". chiralpedia.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQES2NGHW48bPUaJpaKFzdPDXpx-2gkTIVglwfW05OUy9aQVaK92Ve5DajX5SvLlbX478SPwlXKgHmdSaP9sDxd9j6mOJFMfphhYzyrjyOzys5Cybv6si9XmOUMs2lCIVyk1brVQXcWfeycUkMNnvDkwe2LBJ7qv5I661E1HOSUjnjVuBDxh5Lv4tg==]
  • Royal Society of Chemistry. "Advances in chiral analysis: from classical methods to emerging technologies". rsc.org. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtNtbO2UZ3BakNoL0Tec7N12CSP-NU8CIEo3VPEyeQkVx8coR5y1yCr8WPtJ3v5a8xUKkKYBNcMQuph9_KDSHTTNS-TWzysZ5x4vRTNgZ3odCKfIuOT9eGzfKXgRf6SAC8ub0-goa-DLVR8wo3lupnQEAearj2ib2t]
  • American Laboratory. "Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery". americanlaboratory.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhbGszyDa5CnG0ts5OQBPTjGzhWpxM1xuG-Ny3xWSTfcguRlfi5KdjpxY6-Dn8Vvdj9UsrZ-4RmfgPshOG9ClF-brXSxgT7XCObGDLRu-ZWAjqKv9iAvMtvxq2mHm9Cir4TGvWYKTt-1JdfN7NS1RBVhJqSdfUu8uLJmZ27u7bJXWK5hKchUmu0ig9_xyrj4JGUnS_4G9hOkUPUOcP_d7faVqTncF_f2tZXhivFEZPdupQgQe3fEhbJ58evv2n-s0J05wCMNGNe8g32g-MUP7SbUGVlkFf1Hm9tqK3B0jSxmN4ln-Kdg==]
  • Spectroscopy Europe. "Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD)". spectroscopyeurope.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-fjZ20AuTY9QQxSFCFVu7sSX1Lwb1A3ImSviuYdU4IocW-9J9aJa8rAO53Yp6aWuMfp1znaKdbv9Px9rB6NImi9BAg91vtidj2Phz2UmtdAPr88tRiUalYNrRNnBNHJ318nQcbJeHiUD_fc1YpVgdNAlzp7EFk5ePoFqOOy0LbTRyP31qga7M1j6qwdSs3S8zrQqpj2WXQ9OzSetCV_IsDXzfo22B6nYglswgddkIzsQtBK8nCR4iy_oj2B-kpw==]
  • JASCO Inc. "Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations". jascoinc.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2w1RO4KueweY-T-MCzdHN5cqNUMkY0Rw_8G8tFkZAG46jIMgHHxeLve1Lz6a6v9sXLy0qZRpuwC5wh1LxlRUqC8SZYpGaZyIj-quWjb1T41xz25iy0wbkbqIGzQYxK82uxWxpfuiEt_OOV9FydI6h1kS5QU_ApzEpBhzzeIHDdbVXcHSKY5ZIkAhIO90jr5TqOFNvDtsJs_9xcAsvN4J7j3jG4haLYLADRVFBZX2yRcKoLlqbcR_Dr1ebLPx3]
  • Spectroscopy Asia. "Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD)". spectroscopyasia.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHw1g_P84pmVOFMYCOXnWnSJK-RhQXKX2LIiolK0uor_f8E7GdQhN1rcewgAVr80aQ-nWx9yFl5ezjM2TqzSI8cws3Nzsd8T0FUzWaS38HQT9lKvCEdOuB4oSsIETQSDyTQ4XuFZ24_lAIoESULYhlmCzl-dTbhA==]
  • BenchChem. "Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis". benchchem.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_JUVBd-fCGTeT308fOHdWc-XC8bZDtGlfdqCtCTEMxDriomVKSl9RXsDPuUGZ8g7RrnfLLvm6N6DU4ScUW1nDNgwOE0dpTzi7M5y6Jrwf6FBjwRwzQOREAZOnbenjVp98VO9dJEbAB5qcpJABbtJapETrCprS4C3nntBDesIMD8RHYMLEJ4X6aFlkUCJU14IyL2ljZ8qoQEtvevBfhX1X7086MzSefy6Lf_uZ]
  • BenchChem. "Application of Chiral Morpholine Derivatives in Asymmetric Synthesis". benchchem.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHahTZKknZla5I6fnS6lZnUxmtLR3LBCq9lHtrWqD-d_jHuVgQMpBaqB2_6NMvSSYmyeKE1phkakVzpmIyJVM2-QZTPz1cbR7FcBY-saArDZctpXlQ5JeKkkRHEwKSUMgRnaxt3RsuR5cyEgkePrKk6bDqxwSg_4zI04m8uJxD3UNvcraU-L0TzB_3Pq81sLl450uSCkHPnBzJhELO8d08D]
  • Bolchi, C. et al. "1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters". Amino Acids 2018. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIrD63aBwgs0uSW1Vm8ohfm-kY3yP-KsTh5g8vjkmTsnqf2IFT1PLSARnPaKNNv8S3l-NyxfcNjxM1m5IyzNSyz7IVz6iZDo_j6Y5VAH4JZLiOd1YTj285M8GrHyKSc1-6Gwk=]
  • American Chemical Society. "Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation". ACS Publications 2005. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0ebDmGcEDujzRqzqIBLvV17WSPB8wNv9Fe6XezpiobbrvM9d8xw_o-pzuTvU7xn_qkAajyU6voaA9m9bWron88Gwk3LeWvj0pCXTQ_r_kxhvdWyhWR8Sm1YbPRWsIK6vdizaC]
  • National Institutes of Health. "Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins". PMC 2023. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9YJH_NJk8eEAkZCZ_HWcUQQgWrWfxJvnBGnsZFxmY0P5Y_aHJ47vFi0RpkoKkyvyHWEhXYmht87B5M0-SJTv-1SwpcPBSHjW62DnMsAu4zUNfEESwoWotjhGqXio565H2EYo6fvT4Zjl3hMw=]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.